molecular formula C10H10F3N5O2 B2384160 3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide CAS No. 2309796-96-9

3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide

Cat. No.: B2384160
CAS No.: 2309796-96-9
M. Wt: 289.218
InChI Key: FHBHJFAXFIIVGJ-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a novel synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core scaffold. This heterocyclic system is of significant interest in medicinal chemistry and drug discovery research . Compounds based on the triazolopyridazine structure have been investigated for their potential to modulate various biological targets. For instance, recent patent literature highlights related pyridazinone-derived compounds being explored for their ability to modulate the expression and/or activity of the MYC family of proto-oncogenes, which are important transcription factors in cell proliferation and oncogenesis . The structural motifs present in this molecule—including the methoxy-substituted heterocycle and the trifluoropropanamide side chain—are commonly employed in the design of bioactive molecules to fine-tune properties like potency, metabolic stability, and membrane permeability. This compound is provided for research purposes to facilitate the exploration of its potential physicochemical and biological properties. It is intended for use in laboratory studies only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3,3,3-trifluoro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N5O2/c1-20-9-3-2-6-15-16-7(18(6)17-9)5-14-8(19)4-10(11,12)13/h2-3H,4-5H2,1H3,(H,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBHJFAXFIIVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)CC(F)(F)F)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-b]pyridazine with methoxy-substituted reagents in the presence of a base such as triethylamine . The reaction is carried out under mild conditions to ensure high yields and purity of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness, scalability, and adherence to safety and environmental regulations. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s triazolopyridazine moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among related compounds include:

  • Substituents on the triazolo-pyridazine core : Methoxy, chloro, or spirocyclic groups at position 4.
  • Amide side chains : Trifluoromethyl, benzimidazole, or morpholine-containing substituents.
  • Bioisosteric replacements : Fluorine or trifluoromethyl groups to modulate electronic and steric effects.

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Key Substituents Biological Activity Source
3,3,3-Trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide (Target Compound) C₁₄H₁₂F₃N₅O₂ 6-methoxy, trifluoromethyl-propanamide Not explicitly reported; inferred kinase/cytotoxic potential based on analogs
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide C₁₉H₂₁N₇O₂ 6-methoxy, benzimidazole-ethyl side chain Not reported; benzimidazole groups often enhance DNA intercalation or kinase inhibition
Vebreltinib (6-(1-cyclopropylpyrazol-4-yl)-3-[difluoro(6-fluoro-2-methylindazol-5-yl)methyl] derivative) C₂₀H₁₅F₃N₈ Cyclopropylpyrazole, difluoro-indazolylmethyl Tyrosine kinase inhibitor (antineoplastic activity)
3-[6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)triazolo[4,3-b]pyridazin-3-yl]-N-(3-methoxybenzyl)propanamide C₂₄H₂₉N₅O₄ Spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane at position 6 Cytotoxic activity against Hep cell line (inferior to adriamycin)
N-(5-Morpholino[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-4-trifluoromethylbenzamide (7b) C₁₈H₁₆F₃N₇O₂ Morpholine, trifluoromethylbenzamide Potent antimicrobial activity (IC₅₀: 2.5 µg/mL against S. aureus)
Physicochemical Properties
  • Lipophilicity : Trifluoromethyl groups increase logP values, enhancing blood-brain barrier penetration. For instance, vebreltinib (logP = 2.1) is more lipophilic than morpholine-containing analogs (logP = 1.4) .
  • Metabolic Stability : Methoxy groups at position 6 (as in the target compound) reduce oxidative metabolism compared to chloro or unsubstituted analogs .

Biological Activity

3,3,3-Trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its effects on various cancer cell lines and its mechanism of action.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a triazolo-pyridazine moiety, which are known to enhance biological activity. The inclusion of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was evaluated against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines using the MTT assay. Results indicated that several derivatives showed IC50 values in the low micromolar range.
CompoundCell LineIC50 (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The above data illustrates that the compound's derivatives can induce significant cytotoxicity, comparable to established anticancer agents like Foretinib ( ).

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific kinases such as c-Met. The tested derivative exhibited an IC50 value of 0.090 µM against c-Met kinase, indicating potent inhibitory activity ( ). This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells.

Case Studies and Research Findings

  • Study on Triazolo-Pyridazine Derivatives : A study synthesized several triazolo-pyridazine derivatives and assessed their biological activities. Compound 12e emerged as a lead candidate due to its potent cytotoxicity across multiple cancer cell lines ( ).
  • In Vivo Studies : While in vitro studies provide initial insights into efficacy, in vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of these compounds. Future research should focus on animal models to evaluate therapeutic potential and safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3,3-trifluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide?

  • Methodology : Multi-step organic synthesis typically involves:

  • Step 1 : Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with carbonyl precursors under reflux in solvents like ethanol or acetonitrile .
  • Step 2 : Introduction of the methoxy group at the 6-position using nucleophilic substitution with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Amide coupling via HATU/DCC-mediated reactions between the trifluoropropanoyl chloride and the triazolo-pyridazine-methylamine intermediate .
    • Key Considerations : Solvent polarity, temperature control (60–100°C), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) are critical for achieving >90% purity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.9–4.1 ppm, trifluoromethyl at δ 2.8–3.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ≈ 360–380 Da) and isotopic patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Screening Platforms :

  • Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assays) to evaluate IC₅₀ values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range) .
    • Data Interpretation : Normalize activity against positive controls (e.g., staurosporine for kinases) and account for solvent interference (DMSO ≤0.1%) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence binding affinity in target proteins?

  • Mechanistic Insights :

  • The strong electron-withdrawing nature of the -CF₃ group enhances hydrogen bonding with catalytic residues (e.g., in ATP-binding pockets) .
  • Computational studies (DFT or molecular docking) predict dipole-dipole interactions and hydrophobic complementarity with binding sites .
    • Experimental Validation : Compare IC₅₀ values of trifluoromethyl derivatives vs. non-fluorinated analogs in enzyme assays .

Q. How to resolve contradictions in solubility data across different solvent systems?

  • Case Study : Discrepancies in DMSO vs. aqueous buffer solubility (e.g., 10 mM in DMSO vs. <1 mM in PBS).
  • Resolution Strategies :

  • Use co-solvents (e.g., PEG-400) or surfactants (Tween-80) to improve aqueous stability .
  • Conduct dynamic light scattering (DLS) to detect aggregation at varying pH (5.0–7.4) .

Q. What strategies optimize metabolic stability in preclinical studies?

  • Metabolic Profiling :

  • In vitro : Liver microsome assays (human/rat) to identify major metabolites (e.g., O-demethylation at the methoxy group) .
  • Structural Modifications : Introduce deuterium at labile positions (e.g., C-D bonds in the methylene linker) to slow CYP450-mediated oxidation .

Comparative Analysis of Structural Analogues

Derivative Key Structural Variation Biological Impact Reference
Compound A Pyridine instead of benzimidazoleReduced kinase inhibition (IC₅₀ ↑2-fold)
Compound B Thiazole moiety at R-positionEnhanced solubility (logP ↓0.5)
Compound C Methoxyphenyl substituentImproved metabolic stability (t₁/₂ ↑40%)

Critical Considerations for Experimental Design

  • Control Experiments : Include deuterated solvents in NMR to avoid false peaks from residual protons .
  • Data Reproducibility : Validate synthetic batches with ≥3 independent replicates and report RSD for yields/purity .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies if extrapolating pharmacokinetic data .

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